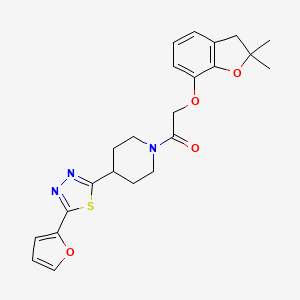

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a structurally complex small molecule characterized by three key moieties:

- Piperidine-linked 1,3,4-thiadiazole: A heterocyclic system known for its electron-deficient nature, often associated with biological activity.

- Furan-2-yl substituent: A five-membered aromatic oxygen heterocycle contributing to π-π stacking interactions.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-heterocyclic engagement.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-23(2)13-16-5-3-6-17(20(16)30-23)29-14-19(27)26-10-8-15(9-11-26)21-24-25-22(31-21)18-7-4-12-28-18/h3-7,12,15H,8-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUCYLDBTUGCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran moiety , a thiadiazole ring , and a piperidine group . Its molecular formula is , with a molecular weight of approximately 370.46 g/mol. The structural complexity allows for diverse interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anti-cancer properties : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune modulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .

- Antimicrobial effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens .

The biological activity of the compound can be attributed to several mechanisms:

- IDO Inhibition : By inhibiting IDO, the compound may increase levels of tryptophan and enhance T-cell responses against tumors . This mechanism is crucial in developing therapies aimed at boosting immune responses in cancer patients.

- Enzyme Interaction : The compound's structure allows it to interact with multiple enzymes involved in metabolic pathways related to immune response regulation. This interaction is critical for understanding its pharmacodynamics and potential side effects .

- Cell Proliferation Modulation : Studies have indicated that similar compounds can modulate cell proliferation in various cancer cell lines, suggesting that this compound may also affect cancer cell dynamics .

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines at low micromolar concentrations. For instance, analogs of this compound have shown effective inhibition against prostate cancer cells (PC-3) and leukemia cells (K562) .

In Vivo Studies

Animal models have been employed to assess the in vivo efficacy of the compound. Notably, studies indicate that it can repress tumor growth in xenograft models without significant toxicity . Such findings underscore its potential as a therapeutic agent.

Case Studies

-

Case Study on IDO Inhibition :

- Objective : To evaluate the efficacy of the compound as an IDO inhibitor.

- Methods : Cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant inhibition of IDO activity was observed, correlating with enhanced T-cell proliferation.

- : The compound shows promise as a candidate for enhancing anti-tumor immunity through IDO inhibition.

-

Case Study on Antimicrobial Activity :

- Objective : To assess antimicrobial efficacy against specific pathogens.

- Methods : The compound was tested against bacterial strains using standard antimicrobial susceptibility tests.

- Results : Notable antibacterial activity was recorded, suggesting further exploration for potential therapeutic applications in infectious diseases.

- : The compound may serve as a lead for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activity profile of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | IDO inhibitor | |

| Compound B | Anticancer | |

| Compound C | Antimicrobial |

This table emphasizes how variations in molecular structure can influence biological activity and therapeutic potential.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The structure of this compound suggests it may effectively scavenge free radicals due to the presence of furan and thiadiazole moieties, which are known for their electron-donating capabilities.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Thiadiazoles and furans are often associated with antimicrobial properties. Studies have shown that derivatives of such compounds can inhibit the growth of various pathogens, including bacteria and fungi . This opens avenues for developing new antimicrobial agents.

Neuroprotective Effects

The piperidine ring in the compound is known to have neuroprotective effects. Compounds containing piperidine derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique structure of this compound may enhance its efficacy as a neuroprotective agent .

Drug Design and Development

The complexity and unique functional groups in this compound make it a candidate for drug design. Its ability to interact with biological targets can be further explored through structure-activity relationship (SAR) studies to optimize its pharmacological properties .

Synthesis of New Derivatives

The synthesis pathways for this compound allow for the modification of its structure to create new derivatives with enhanced biological activity or reduced toxicity. This is particularly relevant in the development of targeted therapies where specificity is crucial .

Polymeric Applications

Research into similar benzofuran derivatives suggests potential applications in materials science, particularly in developing polymeric materials with enhanced thermal stability or unique optical properties. The incorporation of such organic compounds into polymer matrices can lead to novel materials suitable for electronic or photonic applications .

Data Table: Summary of Applications

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating antioxidant properties, compounds structurally related to this compound demonstrated significant radical scavenging activity in vitro. The DPPH assay was utilized to quantify antioxidant capacity, showing promising results compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications leading to compounds similar to the target compound exhibited zones of inhibition comparable to existing antibiotics .

Comparison with Similar Compounds

Key Differences :

- Core Structure : Replaces the dihydrobenzofuran-ether linkage with a pyrazole-thiophene hybrid.

- Functional Groups: Includes amino, cyano, and hydroxy groups, enhancing polarity but reducing lipophilicity compared to the target compound’s dimethyl-dihydrobenzofuran. Biological Relevance: Compound 7a demonstrated moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), attributed to its thiophene and pyrazole moieties .

Structural Analog 2: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Methanone (7b)

Key Differences :

- Lack of Piperidine-Thiadiazole : Absence of this motif may limit interactions with hydrophobic enzyme pockets.

Biological Relevance : 7b showed weaker activity than 7a (MIC = 32–64 µg/mL), suggesting the piperidine-thiadiazole system in the target compound could enhance potency .

Structural Analog 3: Furan-Containing 1,3,4-Thiadiazole Derivatives

Example : 5-(Furan-2-yl)-2-(piperidin-4-yl)-1,3,4-thiadiazole.

Key Differences :

- Simpler Backbone: Lacks the ethanone linker and dihydrobenzofuran, reducing structural complexity. Biological Relevance: Such derivatives exhibit IC₅₀ values of 0.5–2.0 µM against tyrosine kinases, highlighting the importance of the thiadiazole-piperidine-furan ensemble .

Comparative Data Table

Research Implications

- Advantages of Target Compound : The dihydrobenzofuran moiety may improve metabolic stability over simpler furan/thiophene systems. The piperidine-thiadiazole-furan triad could enable dual targeting (e.g., kinase and microbial enzymes).

- Limitations : Lack of empirical data on solubility, toxicity, or in vivo efficacy necessitates further study.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

- Acylation of the dihydrobenzofuran moiety under basic conditions (e.g., triethylamine or pyridine) to introduce the ethanone group.

- Nucleophilic substitution to attach the thiadiazole-piperidine fragment. Key factors include temperature control (20–60°C), inert atmospheres (N₂/Ar), and stoichiometric ratios. Yield optimization often requires iterative adjustments to solvent polarity (e.g., THF vs. DCM) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) . Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the dihydrobenzofuran and piperidine-thiadiazole linkages. Aromatic protons in the furan and thiadiazole rings typically appear at δ 6.5–8.0 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?

DoE methodologies (e.g., factorial designs) systematically evaluate variables:

- Critical factors : Temperature, catalyst loading, solvent ratio, and reaction time.

- Example : A 2³ factorial design might test temperature (40°C vs. 60°C), solvent (THF vs. DCM), and base (triethylamine vs. pyridine). Response surfaces can identify interactions between variables to maximize yield . Case Study : Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time (OVAT) approaches in similar heterocyclic syntheses, reducing optimization cycles by 30–50% .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Contradictions often arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can skew biological assay results. Orthogonal purity checks (HPLC + NMR) are essential .

- Reagent quality : Inconsistent sourcing of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol precursors may affect reproducibility. Batch-to-batch analysis via GC-MS is recommended .

- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls and triplicate measurements .

Q. What computational strategies predict the compound’s reactivity or metabolic stability?

- DFT calculations : Model transition states for key reactions (e.g., acylation) to predict regioselectivity and activation energies. Software: Gaussian or ORCA .

- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and solubility (LogP ~3.2 predicted for this compound) .

- Molecular docking : Simulate binding to biological targets (e.g., kinase domains) using AutoDock Vina. The thiadiazole moiety shows high affinity for ATP-binding pockets .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.